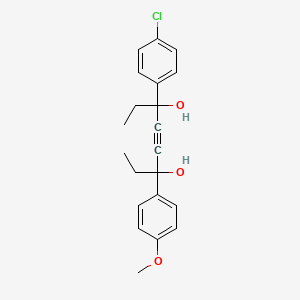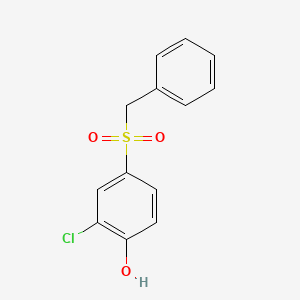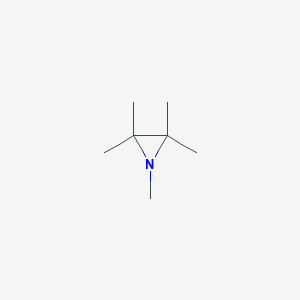
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is a complex organic compound with a unique structure. It is characterized by its heptacene backbone, which is a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The compound also features an epoxy group and multiple ketone functionalities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone typically involves multi-step organic reactions The process begins with the preparation of the heptacene backbone, which can be achieved through cyclization reactions of suitable precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the heptacene backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone involves its interaction with specific molecular targets. The epoxy group and ketone functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The heptacene backbone also contributes to its ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6A,7,7A,15A,16,16A-Hexahydro-6,8,15,17-heptacenetetrone: This compound shares a similar heptacene backbone but lacks the epoxy group.
7,16-Epoxyheptacene-5,9,14,18-tetrone: Similar in structure but with variations in the degree of hydrogenation and functional groups.
Uniqueness
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is unique due to its combination of an epoxy group and multiple ketone functionalities on a heptacene backbone. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
104157-30-4 |
|---|---|
Formule moléculaire |
C30H18O5 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
31-oxaoctacyclo[14.14.1.02,15.04,13.06,11.017,30.019,28.021,26]hentriaconta-2,4(13),6,8,10,14,17(30),21,23,25-decaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C30H18O5/c31-25-13-5-1-2-6-14(13)26(32)18-10-22-21(9-17(18)25)29-23-11-19-20(12-24(23)30(22)35-29)28(34)16-8-4-3-7-15(16)27(19)33/h1-10,19-20,29-30H,11-12H2 |
Clé InChI |
FWWAJRGXMDAZKY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC3=C1C4C5=CC6=C(C=C5C3O4)C(=O)C7=CC=CC=C7C6=O)C(=O)C8=CC=CC=C8C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
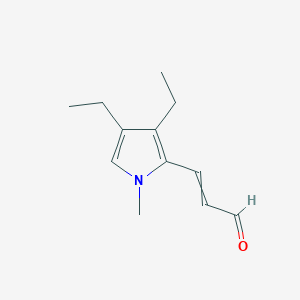


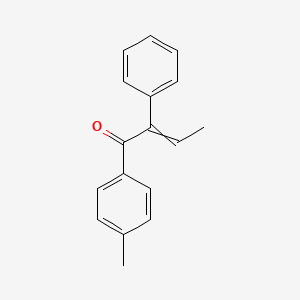
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

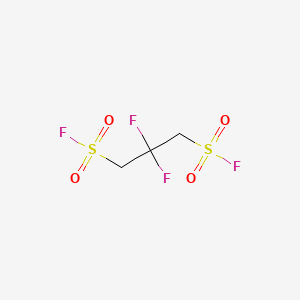
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

